molecular formula C16H21N5O3 B12180922 N-(2,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(2,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12180922
M. Wt: 331.37 g/mol
InChI Key: UJVDRFPYDVDAHQ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves several steps:

    Formation of the 2,5-dimethoxyphenyl intermediate: This step involves the methoxylation of a phenyl ring to introduce methoxy groups at the 2 and 5 positions.

    Cyclohexanecarboxamide formation: The cyclohexane ring is functionalized to introduce the carboxamide group.

    Tetrazole ring formation: The tetrazole ring is synthesized through a cyclization reaction involving azide and nitrile precursors.

    Coupling reaction: The final step involves coupling the 2,5-dimethoxyphenyl intermediate with the tetrazole-functionalized cyclohexanecarboxamide under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide analogs: Compounds with similar structures but different functional groups.

    Tetrazole derivatives: Compounds containing the tetrazole ring, which may have similar chemical properties and reactivity.

    Cyclohexanecarboxamide derivatives: Compounds with the cyclohexanecarboxamide moiety, which may exhibit similar biological activity.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H21N5O3

Molecular Weight

331.37 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C16H21N5O3/c1-23-12-6-7-14(24-2)13(10-12)18-15(22)16(8-4-3-5-9-16)21-11-17-19-20-21/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,18,22)

InChI Key

UJVDRFPYDVDAHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2(CCCCC2)N3C=NN=N3

Origin of Product

United States

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